Home > Products > Screening Compounds P20485 > (S)-Metoprolol-d7
(S)-Metoprolol-d7 - 1292906-91-2

(S)-Metoprolol-d7

Catalog Number: EVT-1463983
CAS Number: 1292906-91-2
Molecular Formula: C15H25NO3
Molecular Weight: 274.412
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Metoprolol-d7 is a deuterated form of the beta-blocker metoprolol, specifically the (S)-enantiomer. Deuterium, a stable isotope of hydrogen, is incorporated into the metoprolol molecule to create a compound with similar pharmacological properties but potentially altered pharmacokinetics. This compound is primarily utilized in scientific research to study the metabolism and pharmacokinetics of metoprolol, which is commonly prescribed for hypertension and other cardiovascular conditions .

Source

(S)-Metoprolol-d7 can be synthesized through various chemical methods that incorporate deuterium into the metoprolol structure. It is commercially available from chemical suppliers and is often used in laboratories for research purposes.

Classification

(S)-Metoprolol-d7 belongs to the class of compounds known as beta-adrenergic antagonists or beta-blockers. These compounds work by blocking the action of epinephrine (adrenaline) on beta-adrenergic receptors, thereby reducing heart rate and blood pressure.

Synthesis Analysis

Methods

The synthesis of (S)-Metoprolol-d7 typically involves several methods to incorporate deuterium into the molecule:

  1. Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms in the metoprolol structure with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
  2. Deuterated Reagents: The use of deuterated reagents during the synthesis process allows for specific incorporation of deuterium at desired positions within the molecule.
  3. Catalytic Hydrogenation: In this method, deuterium gas is used alongside a catalyst to facilitate the replacement of hydrogen atoms with deuterium atoms.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yield and purity. Parameters such as temperature, pressure, and reaction time are optimized during the synthesis process to achieve effective incorporation of deuterium.

Molecular Structure Analysis

Structure

The molecular formula for (S)-Metoprolol-d7 is C16H23D7N2O3. The structure consists of a phenoxy group attached to an isopropylamino group and a propanol chain, with specific positions where hydrogen atoms are replaced by deuterium.

Data

  • Molecular Weight: Approximately 285.42 g/mol
  • Chemical Structure:
 S Metoprolol d7=1 4 2 Methoxyethyl phenoxy 3 propan 2 yl d7 amino propan 2 ol\text{ S Metoprolol d7}=\text{1 4 2 Methoxyethyl phenoxy 3 propan 2 yl d7 amino propan 2 ol}
Chemical Reactions Analysis

Reactions

(S)-Metoprolol-d7 can undergo various chemical reactions, including:

  1. Oxidation: The compound can be oxidized to form metabolites that may be studied for their pharmacological effects.
  2. Reduction: Reduction reactions can convert (S)-Metoprolol-d7 back to its parent form or other reduced metabolites.
  3. Substitution: Deuterium atoms in (S)-Metoprolol-d7 can be replaced with other substituents under specific conditions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reagents: Halogens or nucleophiles.
Mechanism of Action

(S)-Metoprolol-d7 exerts its pharmacological effects by selectively blocking beta-1 adrenergic receptors located primarily in the heart. This action leads to several physiological effects:

  • Decreased Heart Rate: By inhibiting receptor activation, (S)-Metoprolol-d7 reduces heart rate and cardiac output.
  • Lowered Blood Pressure: The blockade of beta-1 receptors results in decreased blood pressure due to reduced cardiac workload.

The mechanism involves inhibition of adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP), which further decreases cardiac contractility and heart rate .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid or powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light.
  • pH Sensitivity: The compound's stability and solubility can be influenced by pH levels.

Relevant data regarding these properties are crucial for laboratory handling and application in research settings.

Applications

(S)-Metoprolol-d7 has several scientific applications:

  1. Pharmacokinetic Studies: It is widely used to study the absorption, distribution, metabolism, and excretion of metoprolol in biological systems.
  2. Metabolic Pathway Analysis: Researchers utilize this compound to identify and quantify metoprolol metabolites, aiding in understanding its metabolic pathways.
  3. Drug Interaction Studies: It helps investigate potential interactions between metoprolol and other pharmaceuticals.
  4. Isotope Labeling: As an internal standard in mass spectrometry, (S)-Metoprolol-d7 allows for accurate quantification of metoprolol and its metabolites during analytical procedures .

This compound plays a significant role in advancing pharmacological research and improving therapeutic strategies involving beta-blockers.

Chemical Identity and Stereochemical Significance of (S)-Metoprolol-d7

Structural Characterization: Deuterium Substitution and Isotopic Labeling

(S)-Metoprolol-d7 is a deuterium-enriched isotopologue of the cardioselective β₁-adrenergic antagonist metoprolol. Its molecular formula is C₁₅H₁₈D₇NO₃, with a molecular weight of 274.41 g/mol (free base) or 310.87 g/mol for its hydrochloride salt [4] [8]. The seven deuterium atoms are strategically incorporated at the isopropyl group (CD(CH₃)₂) and the methoxyethyl side chain (-OCH₂CD₂-) to minimize interference with the pharmacophore regions essential for receptor binding [4]. This isotopic labeling preserves the core structure of metoprolol—a substituted phenylpropanolamine featuring a chiral secondary alcohol—while altering its physicochemical properties.

The specific deuteration sites confer unique analytical and metabolic advantages:

  • Isopropyl Group: Full deuteration at the isopropyl moiety (CD(CH₃)₂) slows oxidative N-dealkylation by cytochrome P450 enzymes, a primary metabolic pathway for metoprolol [4].
  • Methoxyethyl Chain: Deuterium substitution at the -OCH₂CD₂- position reduces α-hydroxylation, further enhancing metabolic stability [9].

Table 1: Structural Properties of (S)-Metoprolol-d7

Property(S)-Metoprolol-d7Standard Metoprolol
Molecular FormulaC₁₅H₁₈D₇NO₃C₁₅H₂₅NO₃
Molecular Weight (g/mol)274.41 (free base)267.36
Deuterium PositionsIsopropyl group, Methoxyethyl chainNone
Chiral ConfigurationS-enantiomerRacemic mixture
Key Functional Groupsβ-Amino alcohol, Aryl etherIdentical

This deliberate deuteration induces a kinetic isotope effect (KIE), where the stronger C-D bond (vs. C-H) decelerates enzymatic cleavage, extending the compound’s half-life without altering its receptor affinity [4] [8].

Chirality in β-Blockers: Role of (S)-Enantiomer in Pharmacological Activity

Chirality is a critical determinant of metoprolol’s pharmacology. The (S)-(−)-enantiomer demonstrates ~20-fold greater affinity for β₁-adrenergic receptors than its (R)-(+)-counterpart, making it the primary driver of therapeutic effects [4] [5]. The (S)-enantiomer’s configuration allows optimal three-dimensional alignment with the receptor’s binding pocket, facilitating blockade of catecholamine-induced activation. This stereoselectivity translates to clinical outcomes:

  • Receptor Selectivity: (S)-Metoprolol preferentially inhibits cardiac β₁-receptors, reducing heart rate, contractility, and renin release, with minimal activity on β₂-receptors in lungs and vasculature [5] [7].
  • Metabolic Differences: Cytochrome P450 2D6 (CYP2D6) exhibits enantioselective metabolism, preferentially clearing the (R)-enantiomer. This divergence is amplified in (S)-Metoprolol-d7 due to deuterium-induced metabolic stability, leading to prolonged plasma concentrations of the active enantiomer [4].
  • Clinical Relevance: Studies confirm that chirally pure (S)-metoprolol achieves comparable β-blockade at half the dose of racemic metoprolol, minimizing "isomeric ballast" and potentially reducing off-target effects [2] [5].

Table 2: Enantiomer-Specific Properties of Metoprolol

Parameter(S)-(−)-Metoprolol(R)-(+)-Metoprolol
β₁-Receptor AffinityHigh (Primary active form)Low (≤5% of S-enantiomer)
CYP2D6 MetabolismModerateExtensive
Half-life (hours)3–7 (Standard)Similar
Half-life (deuterated)8–12 (S)-Metoprolol-d7Not applicable
Primary RoleTherapeutic activityLimited/no clinical benefit

Comparative Analysis: (S)-Metoprolol-d7 vs. Racemic Metoprolol

(S)-Metoprolol-d7 diverges from racemic metoprolol in pharmacological and analytical domains:

  • Dose Equivalence: Clinical trials demonstrate that 50 mg of (S)-metoprolol (non-deuterated) provides equivalent angina control and blood pressure reduction to 100 mg of racemic metoprolol. In hypertensive angina patients, response rates were 74% for (S)-metoprolol vs. 61% for racemate (p > 0.05), despite the 50% dose reduction [2]. Deuterated (S)-Metoprolol-d7 further amplifies this efficiency via prolonged exposure [4].
  • Pharmacokinetics: Deuteration extends the half-life of (S)-Metoprolol-d7 to 8–12 hours vs. 3–7 hours for racemic metoprolol, supporting once-daily dosing potential. Bioavailability increases from 50% (racemate) to ~65% due to reduced first-pass metabolism [4] [6].
  • Analytical Utility: (S)-Metoprolol-d7 serves as a critical internal standard in LC-MS/MS assays for quantifying metoprolol enantiomers in plasma. Its +7 Da mass shift enables discrimination from endogenous analytes, while identical chromatographic behavior (e.g., on chiral Lux Amylose-2 columns) ensures precise measurement [3] [8]. Resolution factors of 2.24 between enantiomers are achievable using ammonium acetate/acetonitrile mobile phases [3].

Table 3: Comparative Pharmacokinetic and Clinical Profiles

Attribute(S)-Metoprolol-d7Racemic Metoprolol
Therapeutic DoseEquivalent efficacy at 50% lower doseStandard dosing
Plasma Half-life (h)8–123–7
Bioavailability~65%50%
CYP2D6 DependencyReduced clearanceHigh clearance
Primary ApplicationsResearch, Bioanalytical standardClinical therapeutics
Angina Response Rate*72–74%61–62%

*Data from hypertensive angina patients [2]

The deuterated S-enantiomer thus represents both a tool for refining metoprolol quantification and a template for designing metabolically optimized β-blockers. Its role in elucidating stereoselective metabolism—particularly in CYP2D6 polymorphic populations—underscores its value in pharmacogenetic research [3] [4].

Comprehensive Compound Nomenclature

Properties

CAS Number

1292906-91-2

Product Name

(S)-Metoprolol-d7

IUPAC Name

(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

Molecular Formula

C15H25NO3

Molecular Weight

274.412

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1/i1D3,2D3,12D

InChI Key

IUBSYMUCCVWXPE-BDVYYODNSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Synonyms

(2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7;_x000B_(-)-Metoprolol-d7; (S)-(-)-Metoprolol-d7;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.